1-Morpholin-4-YL-1-phenylpropan-2-OL
Description
1-Morpholin-4-YL-1-phenylpropan-2-OL (C₁₃H₁₇NO₂) is a secondary alcohol featuring a morpholine ring and a phenyl group attached to a propan-2-ol backbone. This structural duality suggests possible applications in pharmaceutical intermediates, ligands for metal coordination, or chiral building blocks in asymmetric synthesis.
Properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11(15)13(12-5-3-2-4-6-12)14-7-9-16-10-8-14/h2-6,11,13,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJATWLYUZOFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Morpholin-4-YL-1-phenylpropan-2-OL typically involves the reaction of morpholine with a suitable phenylpropanol precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenylpropanol, followed by the addition of morpholine to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Morpholin-4-YL-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholin-4-YL-1-phenylpropan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 1-Morpholin-4-YL-1-phenylpropan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Morpholin-4-YL-1-phenylpropan-2-OL and its analogs:
Structural and Functional Insights
- The hydrochloride salt in ’s compound enhances aqueous solubility, a feature absent in the neutral this compound .
- The methoxynaphthalenyl group in ’s compound introduces extended conjugation, which may influence UV-Vis absorption properties .
Crystallographic Characterization :
- Related morpholine derivatives (e.g., ) have been analyzed using software such as SHELXL (for refinement) and OLEX2 (for structure solution and visualization) . These tools enable precise determination of bond lengths, angles, and stereochemistry, which would be critical for confirming the target compound’s configuration .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
